1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Overview
Description
“1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS number 1152566-93-2 . It has a molecular weight of 207.66 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of “1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is C11H10ClNO . The InChI code is 1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Cyclopropane Derivatives
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile is a key compound in the synthesis of various cyclopropane derivatives. For instance, studies have explored the synthesis and reactions of related compounds, focusing on stereoisomeric cyclopropanecarboxamides and their configurations, established through X-ray crystallographic analysis (Aelterman et al., 1999).
Photoreactions and Electron Transfer Studies
The compound and its derivatives have been investigated in photoreactions and electron transfer studies. Research has shown that derivatives undergo degenerate rearrangements in singlet- and triplet-sensitized electron-transfer photoreactions, indicating complex photochemical behavior (Ikeda et al., 2003).
Antiproliferative Activity
Certain derivatives of 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile have shown significant antiproliferative activity against cancer cell lines. This highlights its potential utility in the development of anticancer agents (Lu et al., 2021).
Chemical Transformations
Formation and Reactivity of Radical Cations
The radical cations of cyclopropane derivatives, related to 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile, have been generated and studied. These studies provide insights into their reactivity and potential applications in various chemical transformations (Mizuno et al., 1998).
Chemical Transformations under Nucleophilic Conditions
The chemical behavior of similar compounds under nucleophilic conditions has been explored. These studies offer valuable information on the reactivity of the cyclopropane carbonitrile derivatives and their potential for creating diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFZNHDXNWIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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